Technical Guide: Structure-Activity Relationship (SAR) of Thienoazepine Derivatives
Technical Guide: Structure-Activity Relationship (SAR) of Thienoazepine Derivatives
Executive Summary
Thienoazepines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres to the clinically ubiquitous benzodiazepines. By replacing the benzene ring with a thiophene moiety, researchers achieve altered lipophilicity, metabolic stability, and electronic distribution, often resulting in "scaffold hopping" success stories.
This guide analyzes the SAR of thienoazepines across two distinct therapeutic landscapes: CNS modulation (classical antipsychotics) and Epigenetic regulation (modern BET bromodomain inhibitors like OTX015). It provides validated synthetic protocols and assay methodologies for researchers optimizing this scaffold.
Part 1: The Scaffold Architecture
The thienoazepine core consists of a seven-membered nitrogen-containing ring (azepine) fused to a five-membered sulfur-containing ring (thiophene). The nomenclature depends on the fusion bond.
Isomeric Variations
The two primary isomers relevant to drug discovery are:
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Thieno[2,3-b]azepine: The sulfur atom is distal to the azepine nitrogen.
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Thieno[3,2-b]azepine: The sulfur atom is proximal to the azepine nitrogen.
Bioisosteric Rationale: Replacing the benzene of a benzodiazepine with thiophene reduces the aromatic surface area and introduces a heteroatom (Sulfur) capable of specific sigma-hole interactions or weak hydrogen bonding, often improving solubility and altering the metabolic "soft spots" of the molecule.
SAR Visualization (DOT Diagram)
The following diagram maps the critical regions for chemical modification on the thienoazepine scaffold.
Figure 1: Structural dissection of the thienoazepine scaffold highlighting key regions for medicinal chemistry optimization.
Part 2: Case Studies in SAR Optimization
Classical SAR: CNS Modulation (Olanzapine Analogs)
In the development of atypical antipsychotics, the thieno[2,3-b][1,5]benzodiazepine structure (Olanzapine) demonstrated that the thiophene ring could maintain dopamine D2 and serotonin 5-HT2A antagonism while reducing Extrapyramidal Symptoms (EPS).
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Key SAR Insight: The electron-rich nature of the thiophene ring compared to benzene increases the basicity of the piperazine nitrogen (distal appendage), enhancing receptor affinity.
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Substitution: A methyl group at the thiophene C2 position prevents metabolic ring opening.
Modern SAR: Epigenetic Modulation (BET Inhibitors)
The most significant recent advancement involves thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepines , exemplified by OTX015 (Birabresib) .
Mechanistic Goal: Inhibit Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4) by mimicking the acetylated lysine residues of histones.
Table 1: SAR Evolution from Benzodiazepine to Thienoazepine (BET Inhibitors)
| Feature | JQ1 (Benzodiazepine) | OTX015 (Thienoazepine) | SAR Impact |
| Core Ring | Benzene fused to diazepine | Thiophene fused to diazepine | Thiophene improves pharmacokinetic profile (t1/2) and oral bioavailability. |
| Head Group | Triazole ring | Triazole ring | Essential for hydrogen bonding with the conserved Asparagine (Asn140) in the BET binding pocket. |
| Pendant Group | 4-chlorophenyl | 4-chlorophenyl | Occupies the hydrophobic "WPF shelf" region. The Cl-substituent provides optimal steric twist. |
| Activity (IC50) | ~77 nM (BRD4) | 92-112 nM (BRD4) | Comparable potency with superior drug-like properties for clinical development. |
Critical Interaction: The triazole ring fused to the azepine is non-negotiable for BET activity. It acts as the acetyl-lysine mimic. The thiophene ring serves as a scaffold spacer that orientates the 4-chlorophenyl group into the hydrophobic pocket.
Part 3: Synthetic Protocols
Reliable synthesis is the bedrock of SAR studies. Below is a validated route for constructing the core thienoazepine scaffold, adaptable for both CNS and BET-targeted derivatives.
Protocol: Synthesis of Thieno[2,3-b]azepin-4-ones via Dieckmann Cyclization
Based on principles from J. Med. Chem. and standard heterocyclic chemistry.[1][2][3][4][5]
Reagents:
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Substituted 2-amino-3-carbethoxythiophene (Starting Material)[6]
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Ethyl 4-bromobutyrate[6]
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Sodium Hydride (NaH)
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Toluene/DMF (Solvent)
Step-by-Step Workflow:
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N-Alkylation:
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Dissolve 2-amino-3-carbethoxythiophene (10 mmol) in anhydrous DMF (20 mL).
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Add NaH (11 mmol, 60% dispersion) slowly at 0°C. Stir for 30 mins.
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Add Ethyl 4-bromobutyrate (11 mmol) dropwise.
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Heat to 60°C for 4 hours.
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Workup: Quench with water, extract with EtOAc. Purification via column chromatography yields the diester intermediate.
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Dieckmann Cyclization (Ring Closure):
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Dissolve the diester intermediate in dry Toluene.
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Add NaH (2.5 eq) and catalytic ethanol.
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Reflux for 6-12 hours. The solution typically darkens.
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Monitoring: TLC should show disappearance of the diester.
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Workup: Acidify carefully with 10% HCl to decarboxylate the intermediate ester (if required) or isolate the keto-ester.
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Triazole Fusion (For OTX015-like analogs):
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React the resulting thienoazepinone with hydrazine hydrate to form the hydrazone.
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Cyclize with an orthoester (e.g., triethyl orthoacetate) to fuse the triazole ring.
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Synthetic Logic Diagram (DOT)
Figure 2: Synthetic pathway for constructing the thienoazepine core via Dieckmann condensation.
Part 4: Experimental Validation (Assays)
To validate the SAR, specific assays must be employed. For modern thienoazepines (BET inhibitors), the Fluorescence Polarization (FP) Assay is the gold standard for determining binding affinity (
Protocol: Competitive Binding FP Assay (BET BRD4)
Principle: A fluorescently labeled ligand (tracer) binds to the BET bromodomain. When the thienoazepine inhibitor binds, it displaces the tracer. The free tracer rotates faster, reducing fluorescence polarization.
Materials:
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Recombinant BRD4 bromodomain protein (His-tagged).
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Fluorescent Tracer (e.g., FITC-labeled JQ1 derivative).
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Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS.
Procedure:
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Preparation: Dilute BRD4 protein to a concentration of
(previously determined for the tracer). -
Dosing: Add test compounds (thienoazepine derivatives) in DMSO to 384-well black plates (10-point dose-response).
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Incubation: Add the protein/tracer mix to the wells.
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Final DMSO concentration should be <1%.
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Equilibration: Incubate at room temperature for 60 minutes in the dark.
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Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm) on a multimode plate reader (e.g., EnVision).
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Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Fit to a 4-parameter logistic equation to determine
.
Self-Validating Check: Always run a reference standard (e.g., OTX015 or JQ1) on the same plate. If the reference
Part 5: References
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Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. [Link]
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Foundational paper establishing the SAR for benzodiazepine/thienoazepine BET inhibitors.
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Boi, M., et al. (2015). The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models.[7] Clinical Cancer Research. [Link]
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Defines the biological activity and SAR specificity of OTX015.
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Pevarello, P., et al. (2010). Synthesis and anticonvulsant activity of some thieno[2,3-b]azepin-4-ones. Journal of Heterocyclic Chemistry. [Link]
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Source for the Dieckmann cyclization synthetic protocols.
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Amorim, R., et al. (2016). Thieno[3,2-b]pyridine and thieno[2,3-b]pyridine derivatives: Synthesis and biological applications. European Journal of Medicinal Chemistry. [Link][1]
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Review of the thieno-fused scaffold chemistry.
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Sources
- 1. Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iris.unibas.it [iris.unibas.it]
- 5. Structure-activity relationship and antitumor activity of thio-benzodiazepines as p53-MDM2 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
